molecular formula C6H8N2O2 B3353007 4-Acetyl-3-methyl-3-pyrazoline-5-one CAS No. 52182-92-0

4-Acetyl-3-methyl-3-pyrazoline-5-one

Cat. No. B3353007
CAS RN: 52182-92-0
M. Wt: 140.14 g/mol
InChI Key: PXPJKHNUXCGNKW-UHFFFAOYSA-N
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Description

“4-Acetyl-3-methyl-3-pyrazoline-5-one” is a derivative of pyrazolone, a 5-membered heterocycle containing two adjacent nitrogen atoms . Pyrazolones are a widely used class of heterocyclic compounds in pharmaceutics and biology due to their unique chemical characteristics . They are also used in petrochemical industries, dyes and pigments, corrosion inhibitors, and catalysis .


Synthesis Analysis

The synthesis of pyrazolones has been a subject of interest in the field of chemistry . The first synthesis of pyrazolones was reported in 1883 by Ludwig Knorr, via a condensation reaction between ethyl acetoacetate and phenylhydrazine . Many pyrazolones are produced by functionalization of preformed pyrazolones .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed through various methods such as elemental analysis, FTIR, 1H, and 13C NMR, and mass spectroscopy . The single crystal structure of this compound, which crystallizes in a triclinic crystal system with a P-1 (No. 2) space group, has been presented .


Chemical Reactions Analysis

Pyrazolines, including “this compound”, have been found to exhibit exciting electronic properties with the potential for dynamic applications . They have been used in various applications such as brightening agents in synthetic fibers, papers and textiles, fluorescent probes in some elaborate chemosensors, recognition of transition metal ions, hole-transport material, organic electronics, electrophotography and electroluminescence .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular formula of C12H12N2O2 . More specific properties like melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved papers.

Safety and Hazards

While specific safety and hazard information for “4-Acetyl-3-methyl-3-pyrazoline-5-one” is not available in the retrieved papers, general precautions for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

4-acetyl-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h1-2H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPJKHNUXCGNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475979
Record name AGN-PC-02PS85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52182-92-0
Record name AGN-PC-02PS85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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